N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide
Overview
Description
N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromobenzyl group attached to an isoxazole ring, which is further substituted with a carboxamide group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
This compound interacts with tubulin, perturbing its tertiary structure . It does disrupt the normal architecture of microtubules within cells .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division . By disrupting microtubule architecture, the compound can inhibit the proliferation of cancer cells .
Pharmacokinetics
Its effect on cancer cell proliferation and cellular microtubules has been studied
Result of Action
This compound has been found to inhibit cancer cell viability effectively . It shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The compound’s action results in a peculiar type of disruption of normal microtubule architecture within cells .
Biochemical Analysis
Biochemical Properties
N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is crucial for maintaining cell structure and facilitating cell division . The interaction between this compound and tubulin can lead to the disruption of microtubule dynamics, which is essential for cell proliferation and migration .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit cancer cell viability by disrupting the normal architecture of microtubules, leading to apoptosis or programmed cell death . Additionally, this compound can alter gene expression patterns, thereby affecting the overall cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to tubulin, inhibiting its polymerization and leading to the destabilization of microtubules . This inhibition can result in the disruption of mitotic spindle formation, ultimately causing cell cycle arrest and apoptosis . Furthermore, this compound may also influence other biomolecules, such as enzymes involved in cell signaling pathways, thereby modulating their activity and downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effectively inhibit tumor growth by disrupting microtubule dynamics . At higher doses, this compound can cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter metabolite levels within cells . For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The interactions between this compound and these enzymes can affect its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, this compound may localize to specific compartments or organelles, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, where it interacts with tubulin and disrupts microtubule dynamics . The subcellular localization of this compound can influence its overall efficacy and specificity in targeting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. The bromobenzyl group is then introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the isoxazole intermediate. The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anticancer drugs due to its ability to interact with specific molecular targets.
Industry: The compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromobenzyl)noscapine: A derivative of noscapine with similar structural features, known for its anticancer properties.
3-bromobenzylamine: A simpler compound with a bromobenzyl group, used in organic synthesis.
5-methylisoxazole-3-carboxamide: A related compound lacking the bromobenzyl group, used in medicinal chemistry.
Uniqueness
N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide stands out due to the combination of its bromobenzyl and isoxazole moieties, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-5-11(15-17-8)12(16)14-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNFNJAQNANAQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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